(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol
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Overview
Description
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol is a chiral organic compound that features a pyrazine ring substituted with a methoxy group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: Methoxylation of the pyrazine ring can be performed using methanol and a suitable catalyst.
Attachment of the amino alcohol side chain: This step involves the reaction of the pyrazine derivative with an appropriate amino alcohol under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]propan-1-ol: Similar structure with a different side chain.
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]ethan-1-ol: Another similar compound with a shorter side chain.
Uniqueness
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol is unique due to its specific combination of a methoxypyrazine ring and an amino alcohol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-8(7-14)13-6-9-10(15-2)12-5-4-11-9/h4-5,8,13-14H,3,6-7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWPSAICRUGYGQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=NC=CN=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=NC=CN=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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